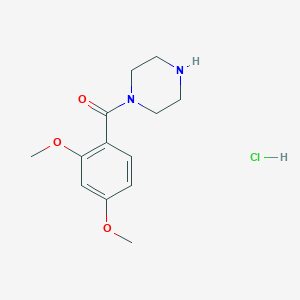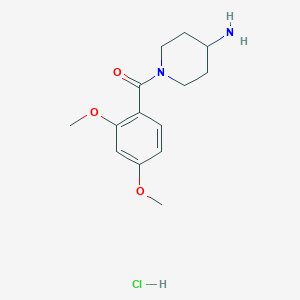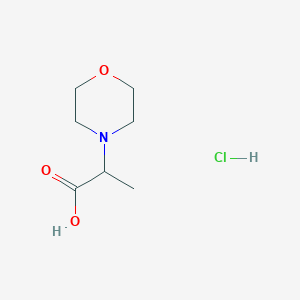
1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride
Übersicht
Beschreibung
1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is an organic compound with the CAS Number: 1026767-54-3 . It has a molecular weight of 286.76 and is typically in powder form .
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Molecular Structure Analysis
The IUPAC name for this compound is 1-(2,4-dimethoxybenzoyl)piperazine hydrochloride . The InChI code is 1S/C13H18N2O3.ClH/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine 5 and the in situ generated sulfonium salt 2 .Physical And Chemical Properties Analysis
1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is a powder at room temperature . It has a molecular weight of 286.76 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Antihypertensive Agents : The compound has been used in the synthesis of antihypertensive agents like Doxazosin, an anti-hypertensive drug indicated for the treatment of urinary outflow obstruction, benign prostate hyperplasia, and hypertension (Ramesh, Reddy, & Reddy, 2006).
Development of Dual Antihypertensive Agents : Piperazine derivatives, including those related to 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride, have been synthesized as potential dual antihypertensive agents (Marvanová et al., 2016).
Positive Inotropic Activity : Certain 3,4-dimethoxybenzoyl-piperazine derivatives have been shown to possess positive inotropic activity, which can be beneficial in treating heart-related conditions (Xu et al., 1995).
Antibacterial Activity : Piperazine derivatives, including those related to 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride, have been evaluated for their antibacterial activities, showing effectiveness against various bacterial strains (Kumar et al., 2021).
Synthesis of Impurities in Antihypertensive Drugs : Research has been conducted on synthesizing impurities of terazosin hydrochloride, an antihypertensive drug, to improve the quality control of these medications (Wu Hong-na et al., 2015).
Antimicrobial and Antifungal Applications : The piperazine unit, a component of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride, is found in numerous drugs with effective antimicrobial and antifungal properties (Shroff et al., 2022).
Synthesis for Quality Control of Terazosin : Terazosin hydrochloride, a drug for hypertension, uses derivatives of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride for its synthesis. This research is crucial for controlling the quality of the material and finished terazosin products (Do Thi Thanh-Thuy et al., 2018).
Antibacterial and Anthelmintic Activity : Certain derivatives of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride have been synthesized and shown to exhibit antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Anticancer Properties : Novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cell growth inhibitory activity on various cancer cell lines, indicating potential applications in cancer treatment (Yarim et al., 2012).
Development of Antipsychotic Drugs : The 1-piperazinecarboxamide derivative FG5803 has been compared with clozapine and haloperidol in preclinical pharmacology studies, highlighting its potential as a novel class of antipsychotic drugs (Björk et al., 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,4-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKADUPMAWCVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCNCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine](/img/structure/B1419357.png)

![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1419364.png)





![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B1419370.png)

![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)
